L-Z-Isoleucinamide
Overview
Description
L-Z-Isoleucinamide is a synthetic amino acid derivative that has gained attention in recent years due to its potential applications in various fields of research and industry. It is an amino acid amide where the carboxylic acid group of L-isoleucine is replaced by an amide group. The molecular formula of this compound is C6H14N2O, and its molecular weight is 130.19 g/mol .
Mechanism of Action
Target of Action
L-Z-Isoleucinamide is an amino acid amide that is derived from L-isoleucine It is known that peptides, which include amino acid amides, are universal bioregulators that influence physiological processes . They have a high efficiency of selective action, allowing them to be used in minimal doses .
Mode of Action
Peptides and their derivatives, including amino acid amides, are known to interact with their targets in a highly selective manner . This selectivity allows them to exert their effects at minimal doses, contributing to their low toxicity .
Biochemical Pathways
Peptides and their derivatives are known to influence a wide range of physiological processes
Pharmacokinetics
Peptides and their derivatives are known to be quickly eliminated from the body without accumulating , suggesting that this compound may have similar properties.
Result of Action
Peptides and their derivatives are known to have significantly fewer side effects than non-peptide drugs , suggesting that this compound may also have a favorable side effect profile.
Action Environment
It is known that the effectiveness of peptide drugs can be influenced by the method of administration . For example, oral administration of peptides can lead to their decomposition in the stomach, reducing their therapeutic effect . Therefore, the action environment can significantly influence the efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Z-Isoleucinamide involves several steps. One common method starts with the preparation of tert-butyloxycarbonyl-L-leucyl-L-isoleucine methyl ester by reacting isoleucine methyl ester hydrochloride with a mixed anhydride synthesized from tert-butyloxycarbonyl-L-leucine and isobutyl chloroformate. This intermediate is then treated with methanolic ammonia to yield tert-butyloxycarbonyl-L-leucyl-L-isoleucinamide. The tert-butyloxycarbonyl group is removed using a dioxane solution of hydrogen chloride, and the resulting L-leucyl-L-isoleucinamide hydrochloride is reacted with triethylamine to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Z-Isoleucinamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the amide group or the side chain of the compound.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Substitution reactions can replace functional groups on the side chain or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include acid chlorides and p-nitrophenyl esters
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield primary or secondary amines.
Scientific Research Applications
L-Z-Isoleucinamide has several scientific research applications, including:
Synthesis of Acyl Derivatives: It is used in the synthesis of acyl derivatives by reacting with acid chlorides or p-nitrophenyl esters of acetic and benzoic acids.
Electric-Potential-Assisted Crystallization: It is used in crystallization studies to probe nucleation kinetics and produce L-isoleucine crystals.
Medicinal Chemistry:
Comparison with Similar Compounds
L-Z-Isoleucinamide can be compared with other similar compounds, such as:
L-Isoleucinamide: An amino acid amide where the carboxylic acid group of L-isoleucine is replaced by an amide group.
L-Leucyl-L-Isoleucinamide: A dipeptide derivative where L-leucine is linked to L-isoleucinamide.
Uniqueness
Properties
IUPAC Name |
benzyl N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-10(2)12(13(15)17)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H2,15,17)(H,16,18)/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGQPWKDTCRXMR-JQWIXIFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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